molecular formula C9H15NO2 B13548206 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid

3-Azabicyclo[3.2.2]nonane-6-carboxylic acid

Katalognummer: B13548206
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: PSDOFMRNUFWEEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Azabicyclo[3.2.2]nonane-6-carboxylic acid is a bicyclic compound with a nitrogen atom incorporated into its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a starting material that undergoes a series of reactions, including cyclization and functional group transformations, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-Azabicyclo[3.2.2]nonane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products .

Wissenschaftliche Forschungsanwendungen

3-Azabicyclo[3.2.2]nonane-6-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Azabicyclo[3.2.2]nonane-6-carboxylic acid is unique due to its specific ring structure and the presence of the carboxylic acid functional group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Eigenschaften

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

3-azabicyclo[3.2.2]nonane-6-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)8-3-6-1-2-7(8)5-10-4-6/h6-8,10H,1-5H2,(H,11,12)

InChI-Schlüssel

PSDOFMRNUFWEEX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CNCC1CC2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.